An In-depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Formyl-1H-indole-6-carbonitrile: Properties, Synthesis, and Applications
Abstract: 2-Formyl-1H-indole-6-carbonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a reactive aldehyde at the C2 position and a versatile nitrile group on the benzene ring portion of the indole scaffold makes it a highly valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data for characterization, a field-proven synthesis protocol, and an exploration of its reactivity and potential applications in drug discovery.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a quintessential "privileged scaffold" in drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its role in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2]
2-Formyl-1H-indole-6-carbonitrile emerges as a particularly strategic derivative. It combines the foundational indole core with two orthogonal and highly versatile functional groups:
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The C2-Formyl Group: An aldehyde that serves as a key handle for chain extension and diversification through reactions like condensation, oxidation, reduction, and Wittig olefination.
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The C6-Carbonitrile Group: A functional group that can be transformed into amines, amides, or carboxylic acids, or used to modulate the electronic properties and metabolic stability of derivative compounds.
This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed technical examination of this molecule to facilitate its effective use in synthesis and discovery programs.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible chemical synthesis. The properties of 2-Formyl-1H-indole-6-carbonitrile are well-defined, ensuring reliable identification and handling.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing essential information for laboratory use, including storage and handling.
| Property | Value | Source |
| CAS Number | 104291-63-6 | [3][4][5][6] |
| Molecular Formula | C₁₀H₆N₂O | [4][5][7] |
| Molecular Weight | 170.17 g/mol | [4] |
| Appearance | Olive colored powder | [3] |
| Purity | ≥98% (typical) | [4] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [7] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous structural fingerprint. The ¹H NMR data is particularly informative for confirming the identity and purity of the compound.
| Data Type | Key Peaks and Interpretation | Source |
| ¹H NMR (DMSO-d₆) | δ 12.50 (s, 1H): The acidic proton of the indole N-H group. Its significant downfield shift is characteristic. | [3] |
| δ 9.97 (s, 1H): The singlet corresponding to the aldehyde proton (-CHO) at the C2 position. | [3] | |
| δ 7.96-7.91 (m, 2H): Aromatic protons, likely corresponding to H4 and H5 on the benzene ring. | [3] | |
| δ 7.52-7.42 (m, 2H): Aromatic protons, likely corresponding to H3 and H7 on the indole core. | [3] | |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretch. ~2230 cm⁻¹: C≡N (nitrile) stretch. ~1670 cm⁻¹: C=O (aldehyde) stretch. | Inferred from functional groups |
| Mass Spectrometry | [M+H]⁺ m/z: 171.05 | Calculated |
Synthesis Methodology: A Validated Protocol
The most common and reliable synthesis of 2-Formyl-1H-indole-6-carbonitrile involves the selective oxidation of the corresponding primary alcohol, 2-Hydroxymethylindole-6-carbonitrile.
Causality in Reagent Selection
The choice of activated manganese dioxide (MnO₂) is deliberate and critical.[3] MnO₂ is a mild and highly chemoselective oxidizing agent for allylic and benzylic alcohols. Its key advantages in this context are:
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High Selectivity: It preferentially oxidizes the primary alcohol at the C2 position without affecting the sensitive indole ring or the nitrile group.
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Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preventing degradation of the starting material or product.
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Heterogeneous Nature: As a solid reagent, excess MnO₂ and its byproducts are easily removed by simple filtration, simplifying the purification process.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures.[3]
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Reaction Setup: Dissolve 2-hydroxymethylindole-6-carbonitrile (1.0 eq) in a suitable solvent such as acetone (approx. 25 mL per gram of starting material).
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Oxidation: Add activated manganese dioxide (MnO₂, ~3.0 eq) to the solution. Stir the resulting suspension vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 2:1). The product will have a lower Rf value than the starting alcohol. The reaction may require additional portions of MnO₂ and extended stirring (up to 40 hours) for completion.[3]
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the solid MnO₂. Wash the filter cake thoroughly with additional acetone to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient.
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Isolation: Combine the product-containing fractions and concentrate under reduced pressure. The final product can be further purified by recrystallization from a dichloromethane/hexane mixture to yield 2-Formyl-1H-indole-6-carbonitrile as an olive-colored powder.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Formyl-1H-indole-6-carbonitrile.
Chemical Reactivity and Synthetic Utility
The dual functionality of 2-Formyl-1H-indole-6-carbonitrile makes it a versatile building block for creating diverse molecular architectures. The reactivity at each functional group can be selectively addressed.
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Reactions at the Formyl Group: The aldehyde is an electrophilic center, prime for nucleophilic attack. This allows for:
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C2-aminomethyl indoles.
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Wittig Reaction: Conversion of the aldehyde to an alkene, enabling the introduction of various substituted vinyl groups.
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Condensation Reactions: Formation of imines (Schiff bases) with anilines or hydrazones with hydrazines, which can be starting points for further cyclization reactions.[8]
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Oxidation/Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a hydroxymethyl group.
-
-
Reactions at the Nitrile Group: The nitrile is a stable but transformable group.
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Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield the corresponding C6-carboxylic acid or C6-carboxamide.
-
Reduction: Can be reduced to a C6-aminomethyl group using powerful reducing agents like LiAlH₄.
-
Cycloadditions: Can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.
-
-
Reactions at the Indole Nitrogen (N-H): The indole nitrogen is weakly acidic and can be deprotonated and subsequently functionalized.
Key Reaction Pathways
Caption: Major reaction pathways for 2-Formyl-1H-indole-6-carbonitrile.
Applications in Drug Discovery
The true value of 2-Formyl-1H-indole-6-carbonitrile lies in its application as a scaffold for generating novel bioactive molecules. Its derivatives are prime candidates for screening against various therapeutic targets.
-
Scaffold for Kinase Inhibitors: The indole core is a common feature in many ATP-competitive kinase inhibitors. The C2 and C6 positions provide vectors for exploring the solvent-exposed regions and deep hydrophobic pockets of kinase active sites.
-
Precursor for Antiviral Agents: Functionalized indoles have shown promise as inhibitors of viral entry and replication. Notably, indole derivatives have been developed as small molecule fusion inhibitors targeting the gp41 hydrophobic pocket of the HIV-1 virus.[10] 2-Formyl-1H-indole-6-carbonitrile provides an ideal starting point for synthesizing analogs that mimic the key hydrophobic and hydrogen-bonding interactions required for potent inhibition.
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Anticancer Drug Development: The indole scaffold is present in numerous anticancer agents that function through diverse mechanisms, including tubulin polymerization inhibition and enzyme inhibition.[2] The ability to rapidly generate a library of diverse compounds from this starting material is highly advantageous for identifying new leads in oncology.
Conclusion
2-Formyl-1H-indole-6-carbonitrile is more than just a chemical compound; it is a versatile platform for innovation in chemical synthesis and drug discovery. Its well-defined physicochemical properties, validated synthesis protocol, and multi-faceted reactivity make it an indispensable tool for researchers. By leveraging the strategic placement of its formyl and nitrile groups, scientists can efficiently construct complex molecular architectures to probe biological systems and develop next-generation therapeutics.
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